Iron(II) chloride dihydrate crystal structure analysis
Iron(II) chloride dihydrate crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure of Iron(II) Chloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of iron(II) chloride dihydrate (FeCl₂·2H₂O). It covers its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination. This document is intended to serve as a detailed resource for professionals in research and development who require precise structural information on this compound.
Crystal Structure and Properties
Iron(II) chloride dihydrate is a pale green to greenish crystalline solid.[1] It consists of polymeric chains where each iron(II) center is octahedrally coordinated.[2] The iron ion is bonded to four doubly bridging chloride ligands, forming a near-square planar arrangement.[2] The octahedral geometry is completed by two water molecules located in mutually trans positions.[2] These adjacent polymeric chains are linked by hydrogen bonds between the coordinated water molecules and chloride ions, which stabilizes the overall crystal lattice.[1]
Quantitative Data Summary
The crystallographic and physical properties of iron(II) chloride dihydrate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | FeCl₂·2H₂O | [1] |
| Molar Mass | 162.84 g/mol | [1] |
| Appearance | Pale green to greenish monoclinic crystals | [1] |
| Crystal System | Monoclinic | [1][3] |
| Space Group | C2/m | [3] |
| Lattice Parameters | a = 7.25(3) Åb = 8.40(3) Åc = 3.60(2) Åβ = 98.2° | [3] |
| Unit Cell Volume (V) | 217 ų | [3] |
| Formula Units per Cell (Z) | 2 | [3] |
| Density (calculated) | 2.49 g/cm³ | |
| Density (experimental) | 2.39 g/cm³ | [2] |
| Melting Point | 120 °C (dehydration temperature) | [1][2] |
| CAS Number | 16399-77-2 | [2] |
Experimental Protocols
This section details the methodologies for the synthesis of iron(II) chloride dihydrate crystals and the subsequent determination of their crystal structure via single-crystal X-ray diffraction.
Synthesis of Single Crystals
High-quality single crystals of iron(II) chloride dihydrate suitable for X-ray diffraction can be prepared via two primary methods.
Method 1: Crystallization from Concentrated Acid
This method involves the direct reaction of iron with hydrochloric acid, followed by crystallization.
-
Reaction: Iron metal, in the form of powder or fine steel wool, is carefully added to a concentrated solution of hydrochloric acid under an inert atmosphere to prevent oxidation.[1] The reaction proceeds as follows: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g)[1]
-
Crystallization: The resulting solution is concentrated. Iron(II) chloride dihydrate crystallizes from the concentrated hydrochloric acid solution.[1][2] The formation of the dihydrate is favored over the tetrahydrate in highly concentrated solutions.[1]
-
Isolation: The crystals are isolated by filtration, washed with a small amount of cold, concentrated HCl, and then dried under controlled conditions to prevent loss of hydration water or oxidation.[1]
Method 2: Dehydration of Iron(II) Chloride Tetrahydrate
The dihydrate can also be obtained through the controlled thermal dehydration of the more common tetrahydrate form.
-
Preparation: Start with commercially available or synthesized iron(II) chloride tetrahydrate (FeCl₂·4H₂O).
-
Dehydration: Heat the tetrahydrate sample to a temperature between 105-115 °C.[1] This process removes two of the four water molecules.
-
Monitoring: The mass loss should be monitored to ensure the correct stoichiometry is achieved. The process should be conducted in a controlled environment to prevent oxidation to iron(III).
Crystal Structure Determination
The definitive method for determining the crystal structure is single-crystal X-ray diffraction.[4] This non-destructive technique provides precise data on unit cell dimensions, bond lengths, and bond angles.[4]
General Protocol:
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope. The crystal is mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4] A complete dataset is typically collected over 6-24 hours.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined (structure solution). This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles until the calculated diffraction pattern closely matches the observed pattern.[4]
Logical Workflow for Structure Analysis
The following diagram illustrates the logical workflow from the synthesis of iron(II) chloride dihydrate to the final analysis and validation of its crystal structure.
Caption: Workflow for the synthesis and crystal structure determination of FeCl₂·2H₂O.
